molecular formula C16H20O4 B3332399 (3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol CAS No. 89291-76-9

(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B3332399
CAS No.: 89291-76-9
M. Wt: 276.33 g/mol
InChI Key: UTHVDGQULGZKEF-DMJDIKPUSA-N
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Description

The compound “(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol” is a cyclopenta[d][1,3]dioxol derivative characterized by a fused bicyclic structure. Key structural features include:

  • Cyclopenta-dioxol core: A five-membered cyclopentane ring fused to a 1,3-dioxolane ring, contributing to conformational rigidity .
  • Stereochemistry: The (3aS,6aR) configuration defines the spatial arrangement of substituents, influencing reactivity and interactions .
  • The 2,2-dimethyl groups stabilize the dioxolane ring .

Properties

IUPAC Name

(3aR,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,13-15,17H,9-10H2,1-2H3/t13?,14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHVDGQULGZKEF-DMJDIKPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C=C(C2O1)COCC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=CC2O)COCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a compound that belongs to the class of 1,3-dioxolanes. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential antibacterial and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H20O4C_{16}H_{20}O_{4}, with a molecular weight of 276.33 g/mol. The compound features a complex cyclic structure that contributes to its biological activity.

Antibacterial Activity

Research has shown that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. In a study focusing on various dioxolane derivatives, it was found that many of these compounds demonstrated significant activity against common bacterial strains such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis . Specifically:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 625–1250 µg/mL against S. aureus.
  • Compounds similar to this compound have shown effectiveness against Pseudomonas aeruginosa, further supporting their potential as antibacterial agents .

Antifungal Activity

The antifungal efficacy of 1,3-dioxolanes has also been documented. The compound exhibited significant antifungal activity against Candida albicans, a common fungal pathogen. In the aforementioned studies, most tested dioxolane derivatives showed promising results in inhibiting the growth of this yeast .

Comparative Analysis of Biological Activities

A comparative analysis was conducted to evaluate the biological activities of various enantiomeric and racemic forms of 1,3-dioxolanes. The findings indicated that stereochemistry plays a crucial role in determining the antibacterial and antifungal potency of these compounds. For instance:

CompoundActivity TypeMIC (µg/mL)Effective Against
Compound 1Antibacterial625–1250S. aureus
Compound 2AntifungalNot specifiedC. albicans
Compound 3AntibacterialNot specifiedP. aeruginosa

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

  • Synthesis and Testing : A study synthesized various dioxolane derivatives and evaluated their antibacterial and antifungal properties. Results showed that modifications in substituents significantly affected their bioactivity .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds disrupt bacterial cell wall synthesis and inhibit fungal cell membrane integrity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups Stereochemistry
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Cyclopenta[d][1,3]dioxol Benzyloxymethyl, 2,2-dimethyl, hydroxyl Alcohol (3aS,6aR)
2-Amino-6-({(3aS,4R,6aR)-6-[(benzyloxy)methyl]-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}amino)-5-nitropyrimidin-4(3H)-one Cyclopenta[d][1,3]dioxol Benzyloxymethyl, 2,2-dimethyl, pyrimidinone Amine, nitro, ketone (3aS,4R,6aR)
(-)-(3αR,6αR)-3α,6α-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one Cyclopenta-1,3-dioxol 2,2-dimethyl Ketone (3αR,6αR)
trans-2-c-6-dimethyl-e-4-hydroxycyclohexanone Cyclohexane 2,6-dimethyl, hydroxyl Alcohol, ketone trans-configuration

Key Observations :

  • Core Structure: The target compound and ’s analogue share the cyclopenta-dioxol core, while ’s compound has a simpler dioxolane ring. ’s cyclohexanone derivative lacks fused bicyclic architecture, increasing ring strain .
  • Functional Groups: The hydroxyl group in the target compound contrasts with the ketone in ’s compound, affecting solubility and reactivity.
Physicochemical Properties

Table 2: Property Comparison

Compound Melting Point (°C) Solubility (Polarity) Reactivity Highlights
Target Compound Not reported Moderate (alcohol) Esterification, hydrogenolysis of benzyl group
’s Pyrimidinone Analogue Not reported Low (lipophilic) Nitro reduction, nucleophilic substitution
’s Cyclopenta-dioxol-4-one Not reported Low (ketone) Nucleophilic addition (e.g., Grignard)
trans-2-c-6-dimethyl-e-4-hydroxycyclohexanone 66–139°C High (alcohol/ketone) Hydrogenation, oxidation

Key Observations :

  • Solubility: The target compound’s hydroxyl group increases polarity compared to ’s lipophilic pyrimidinone derivative but is less polar than ’s cyclohexanone (due to fused ring rigidity).
  • Reactivity: The benzyloxymethyl group in the target compound and ’s analogue may undergo hydrogenolysis, while the ketone in ’s compound is prone to nucleophilic attacks .

Key Observations :

  • The target compound’s synthesis likely parallels ’s methods, utilizing protective groups (e.g., benzyl ethers) and stereoselective steps.
  • ’s reliance on catalytic hydrogenation (Rh/Al₂O₃) suggests divergent strategies for saturated ring systems .

Q & A

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations with GROMACS or AMBER to model protein-ligand binding. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Reactant of Route 2
(3aS,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol

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